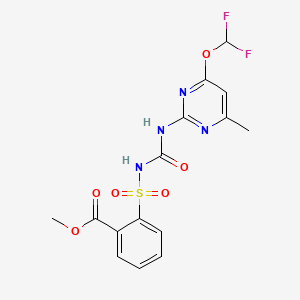
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core, a difluoromethoxy group, and a pyrimidinyl moiety. Its properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzoic acid derivatives with difluoromethoxy and pyrimidinyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Industrial production methods may also incorporate automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced compounds.
Substitution: The replacement of one functional group with another, which can occur under specific conditions and with the use of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced compounds.
Scientific Research Applications
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact mechanism may vary depending on the context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can be compared to other similar compounds, such as:
- Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(hydroxymethyl)-, methyl ester
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
CAS No. |
87474-61-1 |
|---|---|
Molecular Formula |
C15H14F2N4O6S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 2-[[4-(difluoromethoxy)-6-methylpyrimidin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C15H14F2N4O6S/c1-8-7-11(27-13(16)17)19-14(18-8)20-15(23)21-28(24,25)10-6-4-3-5-9(10)12(22)26-2/h3-7,13H,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
JHGOBHSWGULGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















